Technical Whitepaper: Chemical Structure, Properties, and Synthetic Utility of N-Methyl-1-(piperidin-3-yl)methanamine Dihydrochloride
Technical Whitepaper: Chemical Structure, Properties, and Synthetic Utility of N-Methyl-1-(piperidin-3-yl)methanamine Dihydrochloride
Executive Summary
N-Methyl-1-(piperidin-3-yl)methanamine dihydrochloride—frequently referred to as 3-(methylaminomethyl)piperidine dihydrochloride—is a highly versatile diamine scaffold widely utilized in advanced organic synthesis and medicinal chemistry[1]. Characterized by a saturated six-membered piperidine ring and an exocyclic secondary methylamine, this compound provides critical conformational flexibility and tunable basicity. This whitepaper provides an in-depth technical analysis of its structural properties, standardized synthetic protocols, and its mechanistic role in modern drug discovery, particularly in the development of antibacterial agents and phosphodiesterase type 5 (PDE-5) inhibitors[2],[3].
Chemical Identity and Physicochemical Profiling
The structural architecture of N-Methyl-1-(piperidin-3-yl)methanamine features two distinct basic nitrogen centers: an endocyclic secondary amine (within the piperidine ring) and an exocyclic secondary amine (the methylamino group). The spatial relationship between these two centers, dictated by the 3-position substitution, breaks molecular symmetry and introduces a chiral center, which is often critical for enantioselective target binding[1].
Rationale for the Dihydrochloride Salt Form
In its free base form, the compound is an oily liquid that is highly susceptible to atmospheric oxidation and rapid moisture absorption. Converting the free base into the dihydrochloride salt is a deliberate, causality-driven choice in chemical handling:
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Oxidative Stability: Protonation of both nitrogen atoms drastically reduces their nucleophilicity, preventing unwanted oxidative degradation during long-term storage.
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Stoichiometric Precision: The salt form is a highly crystalline solid, eliminating the weighing inaccuracies associated with hygroscopic free bases.
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Solubility Profile: The dihydrochloride salt exhibits exceptional solubility in aqueous media and polar protic solvents, making it ideal for direct integration into biological assays.
Quantitative Data Summary
The following table consolidates the critical physicochemical parameters of the compound and its primary synthetic precursor[1],[4].
| Property | Value / Description |
| Chemical Name | N-Methyl-1-(piperidin-3-yl)methanamine dihydrochloride |
| Common Synonyms | 3-(methylaminomethyl)piperidine dihydrochloride |
| Molecular Formula | C₇H₁₆N₂ • 2HCl (C₇H₁₈Cl₂N₂) |
| Molecular Weight | 201.14 g/mol |
| Precursor CAS Number | 1017356-25-0 (Boc-protected free base) |
| Physical State | Crystalline solid (White to off-white) |
| Solubility Profile | High in H₂O, Methanol, DMSO; Low in Diethyl Ether, Hexane |
Experimental Methodology: Synthesis and Isolation
The most reliable method for generating N-Methyl-1-(piperidin-3-yl)methanamine dihydrochloride involves the acidic deprotection of its commercially available precursor, tert-butyl 3-((methylamino)methyl)piperidine-1-carboxylate[1],[4].
Step-by-Step Protocol
This protocol is designed as a self-validating system , ensuring that each step provides visual or chemical feedback to confirm success without requiring immediate spectroscopic analysis.
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Reagent Preparation: Dissolve 1.0 equivalent of tert-butyl 3-((methylamino)methyl)piperidine-1-carboxylate in anhydrous dichloromethane (DCM) at a concentration of 0.2 M.
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Causality: Anhydrous DCM prevents the premature hydrolysis of the Boc group and ensures a homogeneous starting environment.
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Acidic Cleavage: Cool the reaction vessel to 0°C using an ice bath. Dropwise, add 10 equivalents of 4M HCl in dioxane.
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Causality: The choice of 4M HCl in dioxane over aqueous HCl is critical. The anhydrous environment prevents the formation of difficult-to-remove hydrates. The 0°C temperature controls the exothermic release of isobutylene gas.
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Reaction Monitoring (Self-Validation): Remove the ice bath and allow the mixture to stir at room temperature for 2-4 hours.
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Validation Loop: As the Boc group is cleaved, the highly polar dihydrochloride salt will begin to precipitate out of the non-polar DCM/dioxane mixture. The transition from a clear solution to a thick, white heterogeneous suspension serves as a visual confirmation of reaction progress.
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Isolation and Trituration: Concentrate the suspension under reduced pressure to remove DCM and excess HCl. Triturate the resulting crude solid with cold diethyl ether (3 × 20 mL).
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Causality: The target dihydrochloride salt is completely insoluble in cold ether, whereas organic byproducts (e.g., tert-butyl chloride) and unreacted starting material are highly soluble. This differential solubility drives the purity up to >98% without the need for column chromatography.
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Drying: Dry the isolated white solid under high vacuum at 40°C for 12 hours to yield the final N-Methyl-1-(piperidin-3-yl)methanamine dihydrochloride.
Figure 1: Synthetic workflow for N-Methyl-1-(piperidin-3-yl)methanamine dihydrochloride.
Mechanistic Applications in Medicinal Chemistry
The N-Methyl-1-(piperidin-3-yl)methanamine scaffold is highly prized in drug discovery due to its ability to act as a versatile linker or a core pharmacophore. The distinct pKa values of its two nitrogen atoms allow for orthogonal functionalization, enabling researchers to build complex, multi-targeted therapeutics[1].
Antibacterial Agents (DNA Gyrase / Topoisomerase IV Inhibition)
The rise of vancomycin-resistant Gram-positive pathogens has necessitated the development of novel antibacterial agents[5]. Piperidine derivatives utilizing this diamine scaffold have shown profound efficacy as inhibitors of bacterial DNA gyrase and Topoisomerase IV[3].
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Mechanism: The exocyclic methylamine acts as a critical hydrogen-bond donor/acceptor within the ATP-binding site of the GyrB subunit, while the piperidine ring provides the necessary steric bulk to lock the molecule into an active conformation, effectively halting bacterial DNA supercoiling and replication[3].
Cardiovascular Therapeutics (PDE-5 Inhibition)
Beyond infectious diseases, this scaffold is instrumental in synthesizing pyrazolo[4,3-d]pyrimidine derivatives, which act as potent inhibitors of phosphodiesterase type 5 (PDE-5)[2].
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Mechanism: By inhibiting PDE-5, these compounds prevent the degradation of cyclic guanosine monophosphate (cGMP), leading to smooth muscle relaxation and vasodilation. The incorporation of the 3-(methylaminomethyl)piperidine moiety enhances the pharmacokinetic profile and aqueous solubility of these cardiovascular drugs, making them viable candidates for treating severe hypertension[2].
Figure 2: Pharmacophoric utility of the diamine scaffold in antibacterial and cardiovascular drugs.
References
- chem960.com. Cas no 1017356-25-0 (Tert-butyl 3-((methylamino)methyl)piperidine-1-carboxylate).
- National Institutes of Health (PubChem). tert-Butyl 3-((methylamino)methyl)piperidine-1-carboxylate | C12H24N2O2 | CID 24256606.
- Google Patents. NL1026074C2 - New pharmaceuticals.
- Google Patents. WO2006087543A1 - Antibacterial piperidine derivatives.
- Google Patents. CA2598423C - Antibacterial piperidine derivatives.
Sources
- 1. chem960.com [chem960.com]
- 2. NL1026074C2 - New pharmaceuticals. - Google Patents [patents.google.com]
- 3. WO2006087543A1 - Antibacterial piperidine derivatives - Google Patents [patents.google.com]
- 4. tert-Butyl 3-((methylamino)methyl)piperidine-1-carboxylate | C12H24N2O2 | CID 24256606 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. CA2598423C - Antibacterial piperidine derivatives - Google Patents [patents.google.com]
